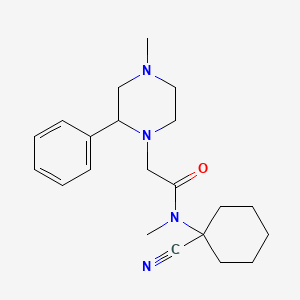

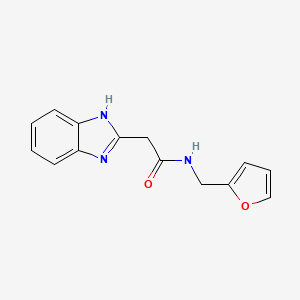

2-(benzylthio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(benzylthio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide derivatives involves a multi-step reaction process. According to the research, these compounds can be prepared by reacting 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with various reagents such as chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . Additionally, the reaction of 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide with pyridinecarbaldehydes and 5-arylfurfural leads to the formation of 5-heterylidene derivatives . These synthetic pathways are crucial for the development of compounds with potential anticancer activity.

Molecular Structure Analysis

The molecular structure of these acetamide derivatives is characterized by the presence of a furan ring, which is known to contribute to the bioactivity of the compounds. The furan ring is attached to a pyrazole moiety, which is further linked to an acetamide group. This complex structure is likely to influence the interaction of the compounds with biological targets, such as enzymes or receptors involved in cancer cell proliferation .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to form 5-heterylidene derivatives when reacted with specific aldehydes. This suggests that the acetamide derivatives possess reactive sites that can undergo further chemical transformations, potentially leading to a diverse range of biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(benzylthio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide are not detailed in the provided papers, the general properties of such compounds can be inferred. Acetamide derivatives typically exhibit a range of solubilities in organic solvents, which can be crucial for their bioavailability and pharmacokinetic profiles. The presence of heteroatoms like nitrogen and sulfur within the molecular structure can also influence the acidity, basicity, and overall stability of the compounds .

Anticancer Activity

The synthesized acetamide derivatives have been tested for their anticancer activity, particularly against leukemia cell lines such as CCRF-CEM and SR. The most potent and selective cytotoxic effects were observed in the 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides, indicating their potential as therapeutic agents in cancer treatment .

Bioactivity

In addition to anticancer properties, novel acetamide derivatives have been evaluated for their bioactivity against bacteria and algae. For instance, 2-(1,2-benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4dimethylphenyl)pyrazol-5-yl) acetamide showed significant bioactivity, achieving a high yield and demonstrating effectiveness against heterotrophic bacteria and marine chlorella . This suggests a broader spectrum of biological applications for these compounds beyond anticancer activity.

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have been dedicated to the synthesis and structural elucidation of compounds bearing structural similarities to "2-(benzylthio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide." For instance, the work on the synthesis of novel 2-pyrone derivatives, including related pyrazolyl and furanyl motifs, illustrates the versatility of these compounds. These syntheses often aim at creating molecules with potential biological activities, leveraging the structural diversity of furan and pyrazole derivatives for various applications (Sebhaoui et al., 2020).

Potential Biological Activities

Research into the biological activities of compounds with furanyl and pyrazolyl substitutions has revealed a range of potential applications. For instance, certain derivatives have been explored for their herbicidal and fungicidal activities, suggesting the utility of these molecules in agricultural settings (霍静倩 et al., 2016). Additionally, studies on coordination complexes constructed from pyrazole-acetamide derivatives highlight their antioxidant activity, further underscoring the potential biomedical applications of these molecules (Chkirate et al., 2019).

Chemical Reactions and Modifications

The chemical reactivity and modification potential of compounds related to "2-(benzylthio)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide" have been explored, revealing pathways for creating a variety of derivatives with potential enhanced properties. For example, the synthesis of heterocycles incorporating thiadiazole moieties, as explored in some studies, indicates the chemical versatility and potential for generating compounds with tailored biological activities (Fadda et al., 2017).

properties

IUPAC Name |

2-benzylsulfanyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-21-16(17-8-5-9-23-17)10-15(20-21)11-19-18(22)13-24-12-14-6-3-2-4-7-14/h2-10H,11-13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRZTHSVFGRPOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)CSCC2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2550006.png)

![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2550007.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2550013.png)

![2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B2550024.png)

![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2550025.png)

![3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2550026.png)